2-(4-nitro-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of N-[2,2-Bis(methoxy-NNO-azoxy)ethyl]pyrazoles
A study by Zyuzin, Suponitsky, and Dalinger (2017) described the reaction of 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate with various pyrazoles, including 4-nitropyrazole. These pyrazoles were characterized using NMR spectroscopy and X-ray structural studies (Zyuzin, Suponitsky, & Dalinger, 2017).
Development of Antibacterial Compounds
Kerru et al. (2020) reported the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids using a multicomponent method involving pyrazole-4-carbaldehyde. This study highlighted the significance of nitro groups on the phenyl ring for enhancing antibacterial activity (Kerru et al., 2020).
Production of Bioactive Compounds
Chagarovskiy et al. (2016) developed a general approach to 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, further transforming the alcohol moiety in 2-(pyrazolyl)ethanols to create bioactive compounds (Chagarovskiy et al., 2016).
Metal Coordination Studies
Coordination Behavior with Metals
Muñoz et al. (2011) studied the coordination behavior of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol against Pd(II), Zn(II), and Cu(II), highlighting various complex geometries and nuclearity (Muñoz et al., 2011).
Synthesis of Copper(II) Complexes
Kosović et al. (2020) explored the reaction of 4-nitro-3-pyrazolecarboxylic acid with Cu(OAc)2?H2O, resulting in a new coordination compound with unique octahedral coordination geometry and potential biological applications (Kosović et al., 2020).
Biological Activity Studies
Anticancer Activity of Pyran Derivatives
Hadiyal et al. (2020) presented an efficient synthesis of new 4H-pyran derivatives, including those with 1H-pyrazol-4-yl groups, and evaluated their anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Antimicrobial Activity of Substituted Anilines
Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity (Banoji et al., 2022).
Catalysis and Polymerization Studies
- Efficient Initiators for Ring-Opening Polymerization: Otero et al. (2017) prepared chiral bis(pyrazol-1-yl)methane-based ligands, including those with ethanol functional groups, and used them as initiators for the ring-opening polymerization of rac-lactide (Otero et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPWNPMESFLXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962216 | |
Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42027-81-6 | |
Record name | 1-hydroxyethyl-4-nitropyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.